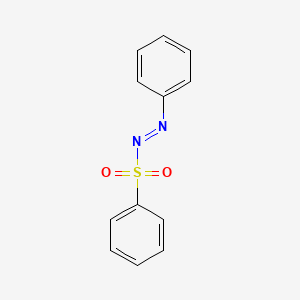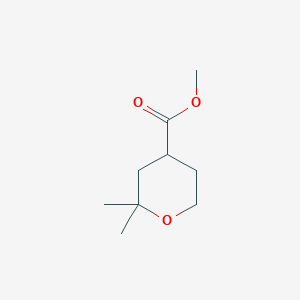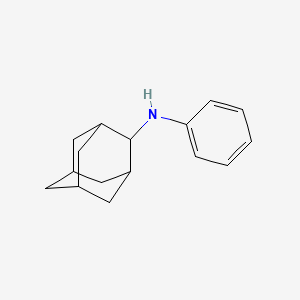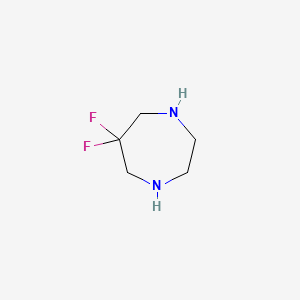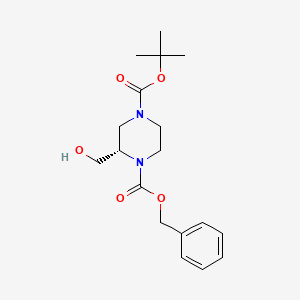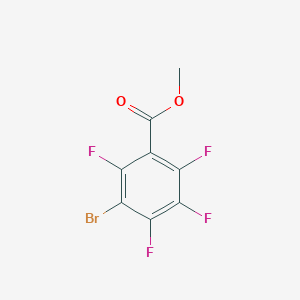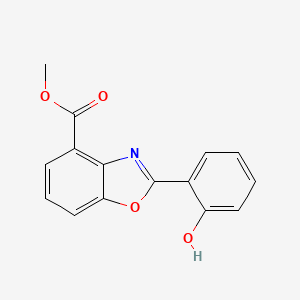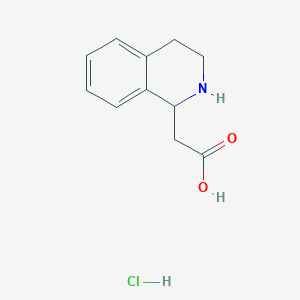![molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2](/img/structure/B3143616.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.34 . The IUPAC name for this compound is ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate can be represented by the SMILES notation: O=C(C(C=C1)=CC=C1OCC2=CC=CC=C2)CC(OCC)=O . This notation provides a way to represent the structure using text, indicating the arrangement of atoms and bonds in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate are not available, compounds of this nature typically undergo reactions common to esters and aromatic compounds. These could include hydrolysis, substitution reactions, among others .Physical And Chemical Properties Analysis
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a powder at room temperature . It has a melting point of 58-62 degrees Celsius . The compound should be stored at 0-8 degrees Celsius .Applications De Recherche Scientifique
Chemical Research
“Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This compound is used in various chemical research applications due to its unique structure and properties .
EGFR-TK Inhibitor
This compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown promising results in inhibiting EGFR-TK, which is overexpressed in numerous human cancers .
Anticancer Activity
A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include “Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate”, have been synthesized and evaluated for their anticancer activity . These compounds have shown significant antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
Preparation of Hetaryl-Azophenol Dyes
“Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate” has been used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes have various applications in industries such as textiles, plastics, and printing .
Molecular Docking Studies
This compound has been used in molecular docking studies to understand its interaction with target proteins . These studies provide valuable insights into the design of new drugs and therapeutic agents .
Apoptotic Induction
Certain derivatives of “Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate” have shown to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in HepG-2 cells . This suggests potential applications in targeted cancer therapies .
Propriétés
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
